molecular formula C22H18FN3O4S B2657272 N-(2,4-dimethoxyphenyl)-2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide CAS No. 1207050-69-8

N-(2,4-dimethoxyphenyl)-2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide

Cat. No. B2657272
CAS RN: 1207050-69-8
M. Wt: 439.46
InChI Key: ASOQUKGMNMFPNH-UHFFFAOYSA-N
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Description

N-(2,4-dimethoxyphenyl)-2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide is a useful research compound. Its molecular formula is C22H18FN3O4S and its molecular weight is 439.46. The purity is usually 95%.
BenchChem offers high-quality N-(2,4-dimethoxyphenyl)-2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2,4-dimethoxyphenyl)-2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Medical Imaging Applications

One significant application of compounds closely related to "N-(2,4-dimethoxyphenyl)-2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide" is in the development of radioligands for positron emission tomography (PET). For instance, [18F]DPA-714, a compound within this chemical class, has been synthesized and evaluated for imaging the translocator protein (18 kDa) with PET, highlighting its potential for in vivo imaging of neuroinflammatory processes and microglia activation (Dollé et al., 2008). Further studies have focused on developing efficient methods for the tritiation of DPA-714, enhancing its application in high-resolution in vitro and ex vivo microscopic autoradiography (Damont et al., 2015).

Synthetic Methodology and Bioactive Molecule Development

Research has also been directed towards the synthesis and evaluation of novel compounds with potential bioactive properties. For example, studies on thienopyrimidine linked rhodanine derivatives have uncovered their antimicrobial potency, presenting a new series of bioactive molecules with potential therapeutic applications (Kerru et al., 2019). Additionally, the exploration of benzothiazolinone acetamide analogs for spectroscopic, quantum mechanical studies, and their photovoltaic efficiency modeling has opened avenues for their application in dye-sensitized solar cells, showcasing the compound's versatility beyond biomedical applications (Mary et al., 2020).

Quantum Chemical Insights and Molecular Docking Studies

The compound has also been the subject of quantum chemical insights and molecular docking studies, particularly focusing on its structural, spectroscopic properties, and interactions with biological targets. Research on similar molecules, such as 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(4-fluorophenyl)acetamide, has provided valuable information on hydrogen-bonded interactions, drug likeness, and molecular docking against SARS-CoV-2 protein, highlighting the compound's potential as an anti-COVID-19 molecule (Mary et al., 2020).

properties

IUPAC Name

N-(2,4-dimethoxyphenyl)-2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18FN3O4S/c1-29-15-7-8-17(18(9-15)30-2)25-19(27)10-26-12-24-20-16(11-31-21(20)22(26)28)13-3-5-14(23)6-4-13/h3-9,11-12H,10H2,1-2H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASOQUKGMNMFPNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)SC=C3C4=CC=C(C=C4)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.